molecular formula C6H3BrClN3 B3180376 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine CAS No. 1569514-98-2

2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B3180376
CAS No.: 1569514-98-2
M. Wt: 232.46 g/mol
InChI Key: HSMNZAAANMEUSY-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that features both pyrrole and pyrazine rings.

Preparation Methods

The synthesis of 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine typically involves several key steps. One common method starts with commercially available 3,5-dibromo-6-chloropyrazin-2-amine. The process involves:

Industrial production methods often utilize microwave irradiation to enhance reaction rates and yields. This approach can be metal-free or metal-catalyzed, depending on the specific reaction conditions .

Chemical Reactions Analysis

2-Bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various amines. The major products formed are typically amino-substituted pyrrolopyrazines and their derivatives .

Mechanism of Action

The mechanism of action of 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine and its derivatives often involves interaction with specific molecular targets, such as kinases. These interactions can inhibit kinase activity, leading to various therapeutic effects, including anti-cancer properties . the exact mechanisms are not fully understood and require further research .

Properties

IUPAC Name

2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-5(8)11-6-3(10-4)1-2-9-6/h1-2H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMNZAAANMEUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=C(C(=N2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 5-bromo-6-chloro-3-trimethylsilanylethynyl-pyrazin-2-ylamine (2.0 g, 6.58 mmol) in THF (28 mL) was added a 1 M solution of KOtBu in THF (7.24 mL, 7.24 mmol) slowly at 0° C. under a nitrogen atmosphere. The reaction mixture was stirred at 0° C. for 10 min and then warmed to room temperature. After 2 h, the mixture was concentrated in vacuo and the residue obtained was suspended in water (7.5 mL) and saturated aqueous NaHCO3 (7.5 mL) and stirred overnight at room temperature The solid was filtered, washed with water and hexanes then dried in an oven at 80° C. to give 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine (1.64 g) as brown solid. LC-MS: 232 (M−H). This was used directly without further purification.
Name
5-bromo-6-chloro-3-trimethylsilanylethynyl-pyrazin-2-ylamine
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Name
Quantity
7.24 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 2
2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 3
2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 4
2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 5
2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 6
2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine

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